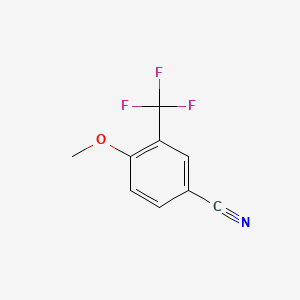

4-Methoxy-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQJZPLFRIGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379506 | |

| Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-87-5 | |

| Record name | 4-Methoxy-3-trifluoromethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Aromatic Nitrile

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nitrile group, a methoxy substituent, and a trifluoromethyl group, provides a unique combination of electronic properties and reactive handles for further chemical modification. The trifluoromethyl (-CF₃) group is a well-known bioisostere for other functionalities and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitrile (-CN) is a versatile precursor that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] This guide provides a detailed examination of the primary synthetic routes to this valuable building block, focusing on the underlying chemical principles and providing actionable experimental protocols for laboratory application.

Strategic Overview: Pathways to the Target Molecule

The synthesis of a polysubstituted benzene ring like this compound requires a robust and regioselective strategy. Retrosynthetic analysis points to two principal bond formations of interest: the installation of the nitrile group and the formation of the carbon-trifluoromethyl bond. From a practical standpoint, introducing the nitrile group onto a pre-existing, appropriately substituted aniline or haloarene is the most common and effective approach. This guide will focus on the two most field-proven strategies: the Sandmeyer reaction of a corresponding aniline and the nucleophilic aromatic substitution (SNAr) on a halo-aromatic precursor.

Caption: High-level synthetic strategies for this compound.

Primary Strategy: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method for converting primary aromatic amines into a wide array of functionalities, including nitriles.[3][4] The reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst to yield the desired benzonitrile.[5][6] This pathway is often preferred due to its high efficiency and the general availability of aniline precursors.

Causality and Mechanism

The success of the Sandmeyer reaction hinges on two distinct, temperature-sensitive stages: diazotization and copper-catalyzed cyanation.

1. Diazotization of the Amine: The first step involves the conversion of the primary amine, 4-Methoxy-3-(trifluoromethyl)aniline, into the corresponding aryl diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[7]

Causality: The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the aryl diazonium salt.[8] At higher temperatures, this intermediate readily decomposes, leading to the formation of unwanted phenol byproducts and a significant reduction in yield.[8] The strong acid serves both to generate nitrous acid and to protonate the starting aniline, making it soluble and preventing unwanted side reactions like azo coupling.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Diazotisation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

"4-Methoxy-3-(trifluoromethyl)benzonitrile spectral analysis NMR IR MS"

An In-depth Technical Guide to the Spectral Analysis of 4-Methoxy-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound (CAS No. 261951-87-5), a substituted aromatic compound with applications as an organic building block in pharmaceutical and materials science research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The causality behind experimental choices, the interpretation of spectral features, and detailed, field-proven protocols are presented to provide researchers with a self-validating framework for the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile arising from the interplay of its functional groups: a methoxy (-OCH₃) group, a trifluoromethyl (-CF₃) group, and a nitrile (-C≡N) group attached to a benzene ring. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups create a distinct substitution pattern that is clearly reflected in its spectral data.

The following sections will dissect the predicted spectral data based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the fluorine environment of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

Rationale for Spectral Interpretation

The predicted chemical shifts (δ) are governed by the electronic environment of each nucleus. The electron-withdrawing -CF₃ and -CN groups will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating -OCH₃ group will shield ortho and para positions. Coupling constants (J) provide information about the connectivity of nuclei. In particular, long-range couplings between ¹H and ¹⁹F nuclei are expected and are highly diagnostic.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region will display an ABC spin system.

-

δ ~7.8-7.9 ppm (d, 1H, J ≈ 2 Hz): This signal is assigned to H-2. It appears as a doublet due to meta-coupling with H-6. Its downfield shift is attributed to the strong deshielding effect of the adjacent electron-withdrawing -CF₃ group.

-

δ ~7.7-7.8 ppm (dd, 1H, J ≈ 8.5, 2 Hz): This signal corresponds to H-6. It is split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-2.

-

δ ~7.1-7.2 ppm (d, 1H, J ≈ 8.5 Hz): Assigned to H-5, this proton is shifted upfield relative to the others due to the shielding effect of the para-methoxy group. It appears as a doublet from ortho-coupling with H-6.

-

δ ~3.9-4.0 ppm (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~160-162 ppm: Quaternary carbon C-4, directly attached to the oxygen of the methoxy group.

-

δ ~135-137 ppm: Aromatic methine carbon C-6.

-

δ ~132-134 ppm: Aromatic methine carbon C-2.

-

δ ~125-130 ppm (q, ¹JCF ≈ 272 Hz): The quaternary carbon of the trifluoromethyl group (-CF₃). The large coupling constant is characteristic of a direct C-F bond.[3][4]

-

δ ~120-125 ppm (q, ²JCF ≈ 33 Hz): The quaternary aromatic carbon C-3, coupled to the fluorine atoms of the -CF₃ group.[3]

-

δ ~118-120 ppm: The nitrile carbon (-C≡N).

-

δ ~112-114 ppm: Aromatic methine carbon C-5.

-

δ ~105-108 ppm: Quaternary aromatic carbon C-1, adjacent to the nitrile.

-

δ ~56-57 ppm: The methoxy carbon (-OCH₃).

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

-

δ ~ -62 to -64 ppm (s, 3F): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic for an aromatic -CF₃ group.[3][5] No coupling is observed in a standard ¹⁹F spectrum as all three fluorine atoms are chemically equivalent.

Diagram: NMR Signal Assignment

Caption: Predicted NMR signal assignments for this compound.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and vortex or invert gently until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire spectra at 400 MHz using a standard single-pulse experiment. Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR: Acquire spectra at 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a relaxation delay of 2 seconds. Approximately 1024 scans may be required for good signal-to-noise.

-

¹⁹F NMR: Acquire spectra at 376 MHz. Use a spectral width of ~100 ppm centered around -60 ppm. A relaxation delay of 2 seconds and 32 scans are typically sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing direct evidence for the presence of its key functional groups.[6]

Interpretation of the FT-IR Spectrum

The analysis of the FT-IR spectrum is based on identifying characteristic absorption bands for each functional group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~2230-2220 cm⁻¹: A strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration. This is a highly diagnostic peak.[7]

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300-1100 cm⁻¹: A series of very strong, broad bands associated with the C-F stretching vibrations of the trifluoromethyl group.

-

~1250 cm⁻¹ and ~1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), respectively.

Diagram: FT-IR Experimental Workflow

Caption: General workflow for FT-IR sample analysis.

Experimental Protocol for FT-IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This scan is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[6]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of the compound and produces a reproducible fragmentation pattern that serves as a molecular fingerprint.[9][10] The high energy of the electron beam (typically 70 eV) imparts significant excess energy, leading to bond cleavages.[11]

Proposed Fragmentation Pathway

The fragmentation of this compound is dictated by the stability of the resulting radical cations and neutral losses.

-

Molecular Ion (M•⁺): The initial event is the removal of an electron to form the molecular ion at m/z 201 .

-

Loss of a Methyl Radical (M-15): A common pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃) to form a stable phenoxy-type cation at m/z 186 .

-

Loss of Carbon Monoxide (from m/z 186): The fragment at m/z 186 can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 158 .

-

Loss of Trifluoromethyl Radical (M-69): Cleavage of the C-CF₃ bond can lead to the loss of a •CF₃ radical, forming a fragment at m/z 132 . This pathway may be less favored than the loss of a methyl radical but is still plausible.

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key proposed fragmentation steps for this compound in EI-MS.

Experimental Protocol for EI-MS Analysis

This protocol assumes analysis via Gas Chromatography-Mass Spectrometry (GC-MS), a common method for volatile small molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Detector Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: Scan from m/z 40 to 350.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum by identifying the molecular ion peak and correlating the major fragment ions to the proposed fragmentation pathway.

Comprehensive Data Summary

| Analytical Technique | Parameter | Predicted Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 (d), ~7.7-7.8 (dd), ~7.1-7.2 (d), ~3.9-4.0 (s) | Aromatic protons (ABC system) and methoxy protons |

| ¹³C NMR | Chemical Shift (δ) | 162-56 ppm range | 9 distinct carbon environments, including C-F coupled quartets |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -62 to -64 ppm (s) | Single environment for the three equivalent -CF₃ fluorines |

| FT-IR | Wavenumber (cm⁻¹) | ~2225, ~1250, ~1150 | C≡N stretch, C-O stretch, C-F stretches |

| MS (EI) | Mass-to-Charge (m/z) | 201, 186, 158 | Molecular ion, loss of •CH₃, subsequent loss of CO |

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, FT-IR, and MS. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and the fluorine environment. FT-IR serves as a rapid and definitive confirmation of the key functional groups, particularly the nitrile and trifluoromethyl moieties. Finally, EI-MS confirms the molecular weight and offers a characteristic fragmentation pattern useful for identification. The protocols and interpretive frameworks detailed in this guide provide researchers with a robust methodology for the analysis of this and structurally related compounds, ensuring high confidence in their identity and purity.

References

-

UCL (2024). Sample preparation for FT-IR. Available at: [Link] (Accessed: October 26, 2023).

-

Drawell (2023). Sample Preparation for FTIR Analysis. Available at: [Link] (Accessed: October 26, 2023).

-

LPD Lab Services Ltd (n.d.). FTIR Principles and Sample Preparation. Available at: [Link] (Accessed: October 26, 2023).

-

Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link] (Accessed: October 26, 2023).

-

van der Burg, J. W., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link] (Accessed: October 26, 2023).

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link] (Accessed: October 26, 2023).

-

Science Trove (n.d.). Analysis of electron ionization (EI) mass spectra. Available at: [Link] (Accessed: October 26, 2023).

-

Supporting Information (n.d.). General Information. Available at: [Link] (Accessed: October 26, 2023).

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Available at: [Link] (Accessed: October 26, 2023).

-

ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link] (Accessed: October 26, 2023).

-

PubChem (n.d.). 4-Methoxybenzonitrile. Available at: [Link] (Accessed: October 26, 2023).

-

The Royal Society of Chemistry (n.d.). Supporting Information for: Palladium-Catalyzed Trifluoromethylation of Arylboronic Acids. Available at: [Link] (Accessed: October 26, 2023).

-

Peters, K. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. Available at: [Link] (Accessed: October 26, 2023).

-

PubChemLite (n.d.). This compound. Available at: [Link] (Accessed: October 26, 2023).

-

CP Lab Chemicals (n.d.). This compound, min 97%, 1 gram. Available at: [Link] (Accessed: October 26, 2023).

-

The Royal Society of Chemistry (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link] (Accessed: October 26, 2023).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets [mdpi.com]

- 8. jascoinc.com [jascoinc.com]

- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 11. chromatographyonline.com [chromatographyonline.com]

"quantum chemical calculations of 4-Methoxy-3-(trifluoromethyl)benzonitrile"

An In-Depth Technical Guide to the Quantum Chemical Calculations of 4-Methoxy-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations applied to this compound (C₉H₆F₃NO), a molecule of significant interest in medicinal chemistry and drug development.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the versatile nitrile moiety on a benzonitrile scaffold makes this compound a valuable building block for novel therapeutics.[3][4][5][6] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for in-silico analysis. We will explore geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and the prediction of spectroscopic properties. The overarching goal is to demonstrate how computational methods can elucidate the electronic structure, reactivity, and spectral characteristics of this molecule, thereby accelerating rational drug design.[7][8][9]

1. Introduction: The Rationale for Computational Scrutiny

This compound is a substituted aromatic compound whose chemical properties are dictated by the interplay of its functional groups: a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N).[1][10] In drug discovery, the trifluoromethyl group is a bioisostere often used to enhance metabolic stability, lipophilicity, and binding affinity.[6] The benzonitrile framework itself is a common feature in many pharmaceutical agents.[2][3]

Understanding the molecule's three-dimensional structure, electronic properties, and potential interaction sites is paramount for predicting its behavior in a biological system. Quantum chemical calculations provide a powerful, cost-effective lens through which to view these properties before committing to costly and time-consuming synthesis and experimental testing.[9] By simulating the molecule at the quantum level, we can predict its stable conformation, reactivity hotspots, and spectroscopic signatures, providing invaluable guidance for medicinal chemists.

This guide will employ Density Functional Theory (DFT), a robust method that offers an optimal balance of computational accuracy and efficiency for molecules of this size and complexity.[11][12][13]

Caption: High-level computational workflow for analyzing candidate molecules.

2. Part 1: Foundational Theory and Computational Setup

The validity of any quantum chemical prediction rests on the appropriate choice of the theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.

2.1. Causality Behind Method Selection: DFT/B3LYP

For organic molecules like this compound, Density Functional Theory (DFT) is the method of choice. It balances the rigorous, but computationally expensive, wavefunction-based methods with the speed of semi-empirical methods. DFT calculates the electronic energy based on the molecule's electron density, which is a more manageable task than solving the Schrödinger equation for a multi-electron wavefunction.

Within DFT, there are numerous functionals that approximate the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated high accuracy for a vast range of organic systems, making it a trustworthy and standard choice for calculating molecular geometries and electronic properties.[14][15]

2.2. The Basis Set: Justification for 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is critical for accurately describing the spatial distribution of electrons. For this molecule, the 6-311++G(d,p) basis set is recommended for the following reasons:

-

6-311G : This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence orbital. This provides significant flexibility for accurately modeling the electron distribution involved in chemical bonds.

-

++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for molecules with lone pairs (like on oxygen and nitrogen) and for accurately calculating properties like electron affinity and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is vital for describing the directional nature of chemical bonds, especially in a molecule with a complex electronic environment due to the -CF₃ and -CN groups.[11][16]

3. Part 2: Molecular Structure and Vibrational Stability

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

3.1. The Directive: Locating the Energy Minimum

A geometry optimization calculation systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. This optimized structure is the foundation for all subsequent property calculations.

A subsequent vibrational frequency calculation serves a dual, self-validating purpose:

-

Confirmation of a True Minimum : A stable molecule at its equilibrium geometry will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is not a true minimum but a transition state or saddle point.[17][18]

-

Thermodynamic Properties : The calculation yields thermodynamic data, including the zero-point vibrational energy (ZPVE), which is a crucial quantum mechanical correction to the total energy.

Caption: A conceptual potential energy surface showing the optimized geometry at a local minimum.

3.2. Experimental Protocol: Combined Optimization and Frequency Calculation

This protocol outlines the steps for a typical calculation using the Gaussian software package.[19]

-

Build the Molecule : Construct the 3D structure of this compound using a molecular editor like GaussView. The initial structure can be built from its SMILES string: COC1=C(C(F)(F)F)C=C(C#N)C=C1.[1]

-

Create the Input File : Prepare a text input file (.gjf or .com) with the following structure:

-

%Chk: Specifies the name of the checkpoint file for saving results.

-

#: The route section defining the calculation.

-

Opt Freq: Keywords requesting a geometry optimization followed by a frequency calculation at the optimized structure.[20] This is the recommended practice to ensure the validity of the frequency analysis.[18][21]

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

0 1: Defines the molecule's charge (0) and spin multiplicity (1, for a singlet state).

-

-

Execute the Calculation : Submit the input file to the Gaussian program.

-

Analyze the Output : Upon completion, verify that the optimization converged successfully and check the frequency output to confirm the absence of imaginary frequencies.

3.3. Data Presentation: Structural and Vibrational Insights

The optimized geometry provides precise bond lengths and angles. The vibrational analysis yields key stretching frequencies that can be correlated with experimental infrared (IR) spectra.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| C-CF₃ | 1.51 Å | |

| C-F (avg.) | 1.34 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-C≡N | 179.1° |

| | F-C-F (avg.) | 107.5° |

Table 2: Key Calculated Vibrational Frequencies (Unscaled)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | ~2245 | Strong |

| C-F Stretch (asymm.) | Trifluoromethyl | ~1320 | Very Strong |

| C-H Stretch (Aromatic) | Benzene Ring | ~3080-3120 | Medium |

| C-O Stretch | Methoxy | ~1260 | Strong |

4. Part 3: Electronic Properties and Chemical Reactivity

With a stable structure confirmed, we can now probe the molecule's electronic landscape to predict its reactivity, a cornerstone of drug design.

4.1. The Directive: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity.[22] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

-

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.[14][22]

-

LUMO : Represents the lowest-energy space for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[14]

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[15][23] In drug design, an optimal gap is sought to balance reactivity for binding with stability to avoid toxicity.[23]

Caption: Relationship between HOMO, LUMO, and the energy gap as a predictor of reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| E(HOMO) | -7.25 eV | Moderate electron-donating ability |

| E(LUMO) | -1.18 eV | Good electron-accepting ability |

| ΔE (Gap) | 6.07 eV | High kinetic stability, moderate reactivity |

The results indicate that the molecule is quite stable, but the presence of the strongly electron-withdrawing -CF₃ and -CN groups gives it a significant capacity to act as an electron acceptor. The HOMO is primarily localized on the methoxy-substituted benzene ring, while the LUMO shows significant density over the nitrile and trifluoromethyl groups, indicating these are the likely sites for nucleophilic attack.

4.2. The Directive: Molecular Electrostatic Potential (MEP) Mapping

The MEP surface provides a visually intuitive map of the charge distribution on the molecule's surface. It is invaluable for understanding intermolecular interactions, particularly the non-covalent interactions (e.g., hydrogen bonding, electrostatic contacts) that govern drug-receptor binding.

-

Red Regions : Indicate negative electrostatic potential (electron-rich), identifying likely sites for electrophilic attack.

-

Blue Regions : Indicate positive electrostatic potential (electron-poor), identifying likely sites for nucleophilic attack.

-

Green Regions : Indicate neutral potential.

For this compound, the MEP map would reveal strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group due to their lone pairs. A region of positive potential (blue) would likely be found on the hydrogens of the methoxy group and potentially around the carbon of the nitrile group. This information directly informs how the molecule might dock into a protein's active site.

5. Part 4: In-Silico Spectroscopy

Predicting spectroscopic properties serves as a bridge between theoretical calculations and experimental reality. It allows for structural verification and provides deeper insight into the molecule's electronic transitions.[24]

5.1. Protocol: NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. We can predict ¹H and ¹³C NMR chemical shifts computationally.

-

Perform Calculation : Use the optimized geometry from Part 2. The calculation requires the GIAO (Gauge-Independent Atomic Orbital) keyword. The input file route section would look like:

NMR B3LYP/6-311++G(d,p) Geom=Check Guess=Read

-

Calculate Reference : Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS).

-

Compute Chemical Shifts : The chemical shift (δ) is calculated from the computed isotropic shielding value (σ) using the formula: δ_sample = σ_TMS - σ_sample This process can be automated, but it's crucial to use the same level of theory for both the molecule and the reference for error cancellation.[25]

5.2. Protocol: UV-Vis Spectrum Prediction

UV-Vis spectroscopy probes the electronic transitions within a molecule. These can be simulated using Time-Dependent DFT (TD-DFT).[13]

-

Perform Calculation : Using the optimized geometry, run a TD-DFT calculation. The route section would be:

TD(NStates=10) B3LYP/6-311++G(d,p) Geom=Check Guess=Read

-

TD(NStates=10): Requests the calculation of the first 10 electronic excited states.

-

-

Analyze Output : The output will list the excitation energies (in eV and nm), oscillator strengths (f), and the major orbital contributions for each transition. A larger oscillator strength corresponds to a more intense peak in the experimental spectrum.

Table 4: Predicted Major Electronic Transitions (UV-Vis)

| Transition | Wavelength (λ) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | ~285 nm | 0.25 | π → π* |

| S₀ → S₂ | ~250 nm | 0.18 | π → π* |

The predicted spectrum suggests strong absorption in the UV region, characteristic of π → π* transitions within the aromatic system.

Caption: Workflow for predicting NMR and UV-Vis spectra from an optimized geometry.

6. Conclusion: Synthesizing Data for Drug Discovery

This guide has systematically detailed the application of quantum chemical calculations to this compound. Through a validated computational workflow, we have:

-

Determined its stable 3D conformation.

-

Analyzed its vibrational properties.

-

Quantified its electronic structure and reactivity through FMO and MEP analysis.

-

Predicted its key spectroscopic signatures.

The insights generated—a stable yet moderately reactive molecule with distinct electrophilic and nucleophilic regions—are directly applicable to the drug discovery pipeline.[26] This computational data can be used to filter virtual libraries, predict potential metabolic liabilities, and design derivatives with enhanced binding affinity and optimized pharmacokinetic profiles. By integrating these theoretical calculations early in the research process, we can make more informed decisions, reduce experimental attrition, and ultimately accelerate the journey from molecular concept to clinical candidate.

References

-

ResearchGate. Performance of DetaNet in predicting UV-Vis and NMR spectra. [Link]

-

YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]

-

Royal Society of Chemistry. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. [Link]

-

YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]

-

ResearchGate. Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. [Link]

-

PubChemLite. This compound (C9H6F3NO). [Link]

-

Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]

-

Gaussian, Inc. Vibrational Analysis in Gaussian. [Link]

-

AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

-

Royal Society of Chemistry. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00805A. [Link]

-

University of Delaware. Tutorial: Molecular Orbitals as Descriptors in QSAR. [Link]

-

ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]

-

Research Communities by Springer Nature. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

-

National Institutes of Health. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

-

ResearchGate. Synthesis, Spectroscopic Properties and DFT Study of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. [Link]

-

Gaussian, Inc. Freq Keyword. [Link]

-

Royal Society of Chemistry. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. [Link]

-

ResearchGate. Machine Learning Models for Predicting Molecular UV-Vis Spectra with Quantum Mechanical Properties. [Link]

-

PubChem. 4-(Trifluoromethoxy)benzonitrile. [Link]

-

Gaussian, Inc. Freq Keyword (2020). [Link]

-

National Institutes of Health. Using quantum chemistry to estimate chemical shifts in biomolecules. [Link]

-

Tel Aviv University. Rapid prediction of NMR spectral properties with quantified uncertainty. [Link]

-

National Institutes of Health. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. [Link]

-

National Institutes of Health. Computational Methods in Drug Discovery. [Link]

-

Frontiers. Recent updates in click and computational chemistry for drug discovery and development. [Link]

-

Chemsrc. 4-Methoxybenzonitrile. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

-

PubChem. 4-Methoxybenzonitrile. [Link]

-

DergiPark. Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. [Link]

-

PubChem. 4-Hydroxy-3-methoxybenzonitrile. [Link]

-

DergiPark. Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4- Toluenesulfonlyoxy)-Benzlyideneamino. [Link]

Sources

- 1. CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile [cymitquimica.com]

- 2. communities.springernature.com [communities.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 10. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 11. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 16. researchgate.net [researchgate.net]

- 17. gaussian.com [gaussian.com]

- 18. gaussian.com [gaussian.com]

- 19. The Absolute Beginners Guide to Gaussian [ccl.net]

- 20. thiele.ruc.dk [thiele.ruc.dk]

- 21. gaussian.com [gaussian.com]

- 22. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 4-Methoxy-3-(trifluoromethyl)benzonitrile: A Technical Guide to Synthesis, Crystallization, and Single-Crystal X-ray Diffraction Analysis

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 4-Methoxy-3-(trifluoromethyl)benzonitrile, a compound of interest in medicinal chemistry due to the prevalence of the trifluoromethyl- and methoxy-substituted benzonitrile scaffolds in drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis, crystallization, and structural analysis of this and similar novel small molecules.

The narrative follows a logical progression from chemical synthesis to the final refined crystal structure, emphasizing the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a widely employed strategy in modern drug discovery.[1][3] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] When incorporated into the benzonitrile framework, which itself is a versatile synthetic intermediate, the resulting trifluoromethylated benzonitriles become valuable building blocks for a diverse range of pharmacologically active compounds.[1][2][3]

Determining the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction (SC-XRD) provides invaluable information.[5][6] This includes definitive confirmation of the chemical structure, as well as detailed insights into bond lengths, bond angles, and intermolecular interactions. Such data is critical for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. This guide will, therefore, detail the complete workflow for the structural elucidation of this compound, serving as a case study for the characterization of novel small molecules.

Synthesis and Crystallization

A logical and efficient synthesis pathway is paramount for obtaining a pure sample suitable for single-crystal growth. The following protocol outlines a plausible synthesis for this compound, based on established organic chemistry principles.

Proposed Synthesis Pathway

The synthesis of this compound can be approached from commercially available starting materials, such as 3-Trifluoromethyl-4-fluoroaniline. A common synthetic route involves a Sandmeyer-type reaction to introduce the nitrile group.[7]

Experimental Protocol: Synthesis of this compound

-

Diazotization of 3-Trifluoromethyl-4-fluoroaniline:

-

Dissolve 3-Trifluoromethyl-4-fluoroaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF4).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting product is 4-Fluoro-3-(trifluoromethyl)benzonitrile.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve the 4-Fluoro-3-(trifluoromethyl)benzonitrile in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add sodium methoxide (NaOMe) and heat the reaction mixture. The methoxide will displace the fluoride to yield the final product, this compound.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

-

Single-Crystal Growth: The Cornerstone of Diffraction Studies

The successful growth of high-quality single crystals is often the most challenging step in a crystal structure determination.[8] The ideal crystal for SC-XRD should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[5]

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the compound has moderate solubility.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small vial.

-

Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days at room temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., hexane).

-

The vapor from the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below, allowing crystals to form gradually.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[5][6]

Data Collection

Once a suitable crystal is obtained, it is mounted on the goniometer of a single-crystal X-ray diffractometer.[5][8] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a loop with a cryo-protectant oil.[5]

-

Data Collection Strategy: The crystal is placed in a stream of cold nitrogen gas (100 K). A series of diffraction images are collected as the crystal is rotated.[5][9] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This process yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) of the scattered X-rays, not their phases.[10] Direct methods are commonly used for small molecules to solve the phase problem.[10]

Once an initial structural model is obtained, it is refined against the experimental data.[10][11][12] This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[10][11]

The following diagram illustrates the general workflow for crystal structure determination:

Caption: Workflow for Crystal Structure Determination.

Hypothetical Crystal Structure of this compound

As no public crystal structure data is available for the title compound, the following section presents a plausible, hypothetical dataset for illustrative purposes. This data is representative of what would be expected for a small organic molecule.

Crystallographic Data and Refinement Details

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C9H6F3NO |

| Formula Weight | 201.15 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.345(2) |

| α (°) | 90 |

| β (°) | 105.45(1) |

| γ (°) | 90 |

| Volume (ų) | 931.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.432 |

| Absorption Coefficient (mm⁻¹) | 0.135 |

| F(000) | 408 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5432 |

| Independent reflections | 2145 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Molecular and Crystal Structure Analysis

Based on the hypothetical data, the molecule would consist of a planar benzonitrile ring substituted with a methoxy and a trifluoromethyl group. The refinement would provide precise atomic coordinates, from which bond lengths and angles can be calculated.

Key Structural Features (Hypothetical):

-

Intramolecular Interactions: The relative orientation of the methoxy and trifluoromethyl groups would be of interest. Steric hindrance might cause the methoxy group to be slightly out of the plane of the benzene ring.

-

Intermolecular Interactions: In the crystal lattice, molecules would likely be packed in a way that maximizes van der Waals interactions. Potential weak C-H···N or C-H···F hydrogen bonds could also play a role in stabilizing the crystal packing.

The logical relationship between the key steps in structure refinement is depicted below:

Caption: Iterative Cycle of Crystal Structure Refinement.

Conclusion

This technical guide has detailed a comprehensive, albeit partially hypothetical, pathway for the structural elucidation of this compound. By integrating protocols for synthesis, crystallization, and single-crystal X-ray diffraction, we have provided a robust framework for the characterization of novel small molecules. The ability to determine the precise three-dimensional structure of such compounds is a critical component of modern drug discovery, enabling a deeper understanding of molecular properties and facilitating the design of more effective therapeutic agents.

References

- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.

- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Refinement of crystal structures. (n.d.). Oxford Academic.

- Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.).

- Single Crystal X-ray Diffraction. (n.d.). University of York.

- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. (2025, October 18).

- Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). NIH.

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? (n.d.). FAQ.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Page loading... [guidechem.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

"reactivity of 4-Methoxy-3-(trifluoromethyl)benzonitrile"

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-Methoxy-3-(trifluoromethyl)benzonitrile

Executive Summary

This compound (CAS No. 261951-87-5) is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a potent electron-donating methoxy group alongside two powerful electron-withdrawing groups—trifluoromethyl and nitrile—creates a complex electronic landscape that offers a versatile platform for diverse chemical transformations. The presence of the trifluoromethyl group, in particular, is known to enhance critical drug properties such as metabolic stability and lipophilicity.[1][2][3][4] This guide provides a comprehensive analysis of the molecule's reactivity, focusing on transformations at the nitrile moiety, the methoxy group, the aromatic core, and the trifluoromethyl group. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a technical resource for researchers aiming to leverage this compound in complex synthetic applications.

Molecular Profile and Physicochemical Properties

Structure and Nomenclature

The molecule consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 4 with a methoxy group (-OCH₃), and at position 3 with a trifluoromethyl group (-CF₃).

-

IUPAC Name: this compound

-

CAS Number: 261951-87-5

-

Synonyms: 5-Cyano-2-methoxybenzotrifluoride[1]

The Electronic Landscape: A Duality of Influence

The reactivity of this compound is dictated by the interplay of its three functional groups.

-

Electron-Donating Group (EDG): The methoxy group is a strong activating group that donates electron density to the aromatic ring via resonance, primarily at the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs): The nitrile and trifluoromethyl groups are potent EWGs that deactivate the aromatic ring towards electrophilic attack by inductively withdrawing electron density.[3]

This push-pull electronic configuration makes the aromatic ring electron-poor overall, yet it precisely controls the regioselectivity of various reactions. The methoxy group's activating influence is paramount in directing electrophilic aromatic substitutions, while the EWGs are crucial in reactions involving the functional groups themselves, such as transformations of the nitrile.

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | White Powder/Solid | [1][5] |

| Melting Point | 98 - 100 °C | [5] |

| CAS Number | 261951-87-5 | [1] |

Reactivity at the Nitrile Moiety

The nitrile group is a versatile functional handle, readily convertible into other key groups such as amines and carboxylic acids.[6][7]

Caption: Key transformations of the nitrile group.

Hydrolysis to Carboxylic Acid and Amide

The hydrolysis of the nitrile can be controlled to yield either the intermediate amide or the final carboxylic acid.

-

Expertise & Causality: Basic hydrolysis using hydrogen peroxide is often preferred for stopping at the amide stage as it proceeds under milder conditions than forceful acid or base hydrolysis, minimizing the risk of cleaving the robust methoxy ether. Complete hydrolysis to the carboxylic acid typically requires more strenuous conditions, such as heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

Protocol 2.1.1: Hydrolysis to 4-Methoxy-3-(trifluoromethyl)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv) in a 1:1 mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a pH of ~2 is reached. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid.

Reduction to Primary Amine

Reduction of the nitrile provides access to the corresponding benzylamine, a valuable synthon for further elaboration.

-

Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[8] Raney Nickel is a common and effective catalyst for this transformation. Alternatively, chemical hydrides like lithium aluminum hydride (LiAlH₄) can be used, although they require strictly anhydrous conditions and a more complex work-up procedure. Borane complexes (e.g., BH₃·THF) offer another alternative with different selectivity profiles.[8]

Protocol 2.2.1: Reduction to [4-Methoxy-3-(trifluoromethyl)phenyl]methanamine

-

Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 10% by weight of the nitrile) as a slurry in ethanol.

-

Reaction Setup: Add a solution of this compound (1.0 equiv) in ethanol.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography if necessary.

Transformations Involving the Methoxy Group

The methoxy group is generally stable, but its cleavage to a phenol unlocks a new site for functionalization.

O-Demethylation to a Phenol

-

Expertise & Causality: Boron tribromide (BBr₃) is the reagent of choice for cleaving aryl methyl ethers.[9] It is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to displace a methyl group. The reaction is typically performed at low temperatures to control its high reactivity.

Caption: Experimental workflow for ether cleavage.

Protocol 3.1.1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

-

Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of BBr₃ (1.2 equiv) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the solvent under reduced pressure. The resulting crude phenol can be purified by flash column chromatography on silica gel.

Reactions on the Aromatic Core

Electrophilic Aromatic Substitution (EAS)

-

Expertise & Causality: Despite the presence of two strong deactivating groups, the powerful ortho, para-directing methoxy group dictates the position of electrophilic attack. The positions ortho to the methoxy group (C2 and C6, relative to the nitrile) are the most activated sites. However, the overall electron-deficient nature of the ring means that forcing conditions may be required for substitution to occur.

Caption: Regioselectivity in electrophilic substitution.

Advanced Transformations of the Trifluoromethyl Group

The trifluoromethyl group is notoriously stable and generally unreactive under standard conditions due to the strength of the C-F bond.[4] However, modern synthetic methods have enabled its selective transformation.

-

Expertise & Causality: Recent advances, particularly in photoredox and electro-catalysis, allow for single-electron reduction of the trifluoromethyl arene.[10] This generates a radical anion, which can fragment by releasing a fluoride ion to form a difluorobenzyl radical. This highly reactive intermediate can then be trapped by various partners, enabling the synthesis of valuable difluoromethyl and difluoroalkyl compounds. These methods represent the cutting edge of organofluorine chemistry.[10]

Summary of Synthetic Utility

This compound serves as a central hub for accessing a wide range of functionalized aromatic compounds. Its strategic design allows for selective manipulation at multiple sites, making it a powerful tool for building molecular complexity.

| Reactive Site | Transformation | Reagents | Resulting Functional Group |

| Nitrile (-CN) | Hydrolysis | NaOH (aq), H₂O₂, or H₂SO₄ (aq) | Amide (-CONH₂) or Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | H₂/Raney Ni, LiAlH₄, BH₃·THF | Primary Amine (-CH₂NH₂) |

| Methoxy (-OCH₃) | Ether Cleavage | BBr₃ | Phenol (-OH) |

| Aromatic Ring | Electrophilic Substitution | E.g., Br₂, FeBr₃ | Halogenation, Nitration, etc. at C2/C6 |

References

- Vertex AI Search. (n.d.). 4-(Trifluoromethoxy)benzonitrile - Chem-Impex.

- Smolecule. (n.d.). Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile.

- PubChem. (n.d.). 4-(Trifluoromethoxy)benzonitrile.

- CymitQuimica. (n.d.). CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.

- (2025, October 18). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles.

- (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. FAQ.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- Chem-Impex. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzonitrile.

- Fluorochem. (n.d.). This compound.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. (n.d.). Process for the reduction of cyano-substituted sulfones to aminoalkylene.

- NIH. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.

Sources

- 1. CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile [cymitquimica.com]

- 2. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzonitrile

This guide provides an in-depth analysis of the physicochemical properties of 4-Methoxy-3-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its characterization and application.

Introduction: A Molecule of Strategic Importance

This compound is a substituted benzonitrile featuring three key functional groups: a methoxy (-OCH3) group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group. This specific arrangement of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl, nitrile) moieties creates a unique electronic and steric profile, rendering it a valuable intermediate in the synthesis of complex molecules.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[1][2] This group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to biological targets.[3][4] Consequently, this compound serves as a crucial building block for developing novel pharmaceuticals and agrochemicals.[5][6]

Core Physicochemical & Structural Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 261951-87-5 | [5][7][8] |

| Molecular Formula | C₉H₆F₃NO | [5][7][9] |

| Molecular Weight | 201.15 g/mol | [5][7][8] |

| Appearance | White to yellow solid | [8] |

| Melting Point | 98-100 °C | [7][8] |

| Boiling Point | 288.09 °C (Predicted) | [10] |

| Solubility | Soluble in polar organic solvents | [5] |

| XlogP (Predicted) | 2.5 | [11] |

| InChI Key | FLHQJZPLFRIGOT-UHFFFAOYSA-N | [5][7] |

| SMILES | COc1ccc(C#N)cc1C(F)(F)F | [7][10] |

Structural Diagram

Caption: 2D Structure of this compound.

Experimental Protocols for Key Physicochemical Parameters

To ensure scientific integrity, the experimental determination of properties like lipophilicity, acidity, and thermal stability must follow validated protocols. Here, we detail the standard methodologies and the scientific rationale behind their selection.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[12] An optimal LogP value, typically between 1 and 5 for oral drugs, is essential for bioavailability.

Methodology: Shake-Flask Method The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement of partitioning.[13]

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol (the organic phase) and a phosphate-buffered saline (PBS) at pH 7.4 (the aqueous phase) to mimic physiological conditions.[12]

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the biphasic system.[12]

-

Equilibration: Vigorously agitate the mixture for a set period (e.g., 1 hour) at a constant temperature to ensure the compound reaches partition equilibrium between the two phases.[12][14]

-

Phase Separation: Centrifuge the sample to achieve a clean and complete separation of the n-octanol and aqueous layers.[14]

-

Quantification: Carefully extract an aliquot from each phase and determine the concentration of the analyte. Given the compound's structure, ¹⁹F NMR is a highly effective quantification method, as the trifluoromethyl group provides a distinct and interference-free signal.[15] Alternatively, LC-MS can be used for its high sensitivity.[12]

-

Calculation: The LogP value is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[16]

Caption: Workflow for LogP Determination via Shake-Flask Method.

Acidity/Basicity (pKa) Determination

Causality: The pKa value defines the ionization state of a molecule at a given pH. This is crucial as ionization dramatically affects a compound's solubility, membrane permeability, and ability to interact with its biological target. While the nitrile group is extremely weakly basic, experimental verification is essential for building a complete physicochemical profile.

Methodology: Potentiometric Titration Potentiometric titration is a highly precise and reliable technique for determining pKa values.[17][18]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in an aqueous medium containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[17]

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) to eliminate dissolved carbon dioxide, which can interfere with the titration of weak bases.[17]

-

Titration: Place the solution in a temperature-controlled vessel. Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[17]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[19][20]

-

Validation: Perform a minimum of three replicate titrations to ensure the reproducibility and accuracy of the result.[17]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Thermal Stability Assessment

Causality: Understanding a compound's thermal stability is vital for defining appropriate conditions for storage, handling, and formulation. Thermal decomposition can lead to loss of potency and the formation of impurities.

Methodology: Thermogravimetric Analysis (TGA) TGA is the method of choice for quantitatively measuring changes in a material's mass as a function of temperature.[21][22]

Step-by-Step Protocol:

-

Sample Preparation: Place a small, accurately weighed quantity of this compound into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).[23]

-

Data Acquisition: The instrument continuously measures and records the sample's mass as the temperature increases.[21]

-

Analysis: The output is a TGA curve plotting percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. This data is crucial for determining the maximum safe handling temperature.[21][23]

Caption: Workflow for Thermal Stability Assessment using TGA.

Chemical Reactivity and Storage

The chemical behavior of this compound is dictated by its functional groups.

-

Stability: The trifluoromethyl group is exceptionally stable and metabolically robust. The aromatic ring provides general stability. For optimal long-term use, the compound should be stored in a dry, sealed container at room temperature.[8]

-

Reactivity: The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a wide range of derivatives.[1] The aromatic ring is subject to electrophilic substitution, with the directing effects of the substituents influencing the position of further functionalization.

Conclusion